N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-26-17-5-3-4-14(18(17)27-2)20(25)22-19-15-10-28-11-16(15)23-24(19)13-8-6-12(21)7-9-13/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFPGBIYIKZKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide is the mitochondrial respiration process in fungi. This compound acts as a quinone outside inhibitor (QoI), which is a type of fungicide.
Mode of Action
This compound interacts with its targets by inhibiting mitochondrial respiration. It achieves this by blocking electron transfer within the respiratory chain. This disruption in electron transfer leads to a cessation of important cellular biochemical processes, effectively stopping fungal growth.
Biochemical Pathways
The action of this compound affects the mitochondrial respiration pathway. By inhibiting this pathway, it disrupts the energy production in the fungal cells, leading to their death.
Pharmacokinetics
Result of Action
The molecular and cellular effects of this compound’s action result in the cessation of fungal growth. By inhibiting mitochondrial respiration, it disrupts important cellular biochemical processes, leading to the death of the fungal cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been used widely in agriculture, particularly in the Upper Midwest of the United States. Resistant populations have been identified in various regions, suggesting that geographical and environmental factors can influence its efficacy.
Biological Activity
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core linked to a dimethoxybenzamide moiety. Its molecular formula is , with a molecular weight of approximately 438.9 g/mol. The presence of the 4-chlorophenyl group enhances its biological activity by influencing its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN3O3S |
| Molecular Weight | 438.9 g/mol |
| Structure | Thieno[3,4-c]pyrazole + Dimethoxybenzamide |
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Specifically, it has been tested against various cancer cell lines, including glioblastoma. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against glioma cells while showing lower toxicity towards non-cancerous cells. This selectivity is crucial for therapeutic applications.
- Inhibition of Kinases : The compound has been reported to inhibit key kinases involved in cancer progression, particularly AKT2 (PKBβ), which plays a significant role in glioma malignancy. Inhibition of AKT2 was associated with reduced cell viability and impaired neurosphere formation in patient-derived glioma stem cells .
- Mechanism of Action : The mechanism involves the disruption of the AKT signaling pathway, which is often aberrantly activated in cancers. By targeting this pathway, the compound not only inhibits tumor growth but also induces apoptosis in cancer cells .
Other Biological Activities
Beyond its anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties, although further studies are needed to establish its efficacy against specific pathogens.
- Anti-inflammatory Effects : The structural characteristics of the compound indicate potential anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
Study 1: Antiglioma Activity
A comprehensive study evaluated the effect of various thieno[3,4-c]pyrazole derivatives on glioblastoma cell lines. Among these derivatives, this compound demonstrated superior inhibitory effects on cell proliferation and induced significant apoptosis in U87MG and U251 cell lines. The study utilized both 2D and 3D culture systems to mimic tumor microenvironments more accurately.
Study 2: Kinase Inhibition Profile
In a kinase profiling study involving 139 purified kinases at the International Centre for Protein Kinase Profiling, the compound exhibited low micromolar activity against AKT2/PKBβ with an IC50 value around 12 μM. This specificity underscores its potential as a targeted therapeutic agent in oncology .
Comparison with Similar Compounds
Research Findings and Computational Insights
- Structural Analysis: SHELXL refinement of the target compound’s crystal structure would clarify bond lengths and angles, particularly the dihedral angle between the thienopyrazole and benzamide groups, influencing conformational stability .
- Biological Relevance : The dimethoxy groups may mimic catechol moieties in kinase inhibitors, offering a competitive advantage over halogenated analogs in target engagement .
4. Conclusion N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide distinguishes itself from analogs through optimized substituent positioning and electronic modulation.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this thienopyrazole derivative?
Methodological Answer:
Synthesis optimization requires careful control of reaction parameters:
- Cyclization Conditions : Use thioketones and hydrazines under acidic/basic conditions to form the thieno[3,4-c]pyrazole core .
- Substituent Introduction : Electrophilic aromatic substitution (e.g., chlorophenyl group) requires precise temperature control (60–80°C) and anhydrous solvents (e.g., DMF) to minimize side reactions .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) improves yield and purity. Monitor by TLC and confirm via ¹H/¹³C NMR .
Basic: Which analytical techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Assign proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and confirm substituent positions .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Elemental Analysis : Validate purity (>95%) by C/H/N/S percentages .
Basic: How to assess initial biological activity for this compound?
Methodological Answer:
- In Vitro Assays :
- Antitumor Activity : MTT assay on cancer cell lines (e.g., MCF-7) with IC₅₀ calculation .
- Anti-inflammatory Screening : COX-1/COX-2 inhibition assays compared to reference drugs (e.g., diclofenac) .
- Dose-Response Curves : Use logarithmic concentration ranges (0.1–100 µM) to establish potency .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl) to evaluate electronic/steric effects .
- Bioisosteric Replacement : Replace the benzamide moiety with sulfonamide or heterocyclic groups to probe binding affinity .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to correlate substituent positions with target engagement (e.g., kinase active sites) .
Advanced: What computational methods predict electronic properties and binding modes?
Methodological Answer:
- Wavefunction Analysis (Multiwfn) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to study HOMO-LUMO gaps and charge distribution .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) to assess stability of binding poses .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Validation : Replicate studies using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
- Target Profiling : Perform kinome-wide screening to identify off-target effects that may explain variability .
- Meta-Analysis : Compare datasets across publications, adjusting for differences in cell lines, assay conditions, or compound purity .
Advanced: What crystallographic approaches elucidate solid-state interactions?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SHELX) : Resolve 3D structure to analyze hydrogen-bonding patterns (e.g., N–H⋯O interactions) and π-π stacking .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H⋯Cl) using CrystalExplorer .
- Polymorphism Screening : Recrystallize from solvents (e.g., ethanol vs. DMSO) to identify stable crystalline forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
